5,7-Dimethyl-1,2-dihydroquinolin-2-one
Description
5,7-Dimethyl-1,2-dihydroquinolin-2-one is a quinolinone derivative characterized by a partially hydrogenated quinoline backbone with methyl substituents at positions 5 and 7.
Properties
CAS No. |
154205-24-0 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5,7-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)9-3-4-11(13)12-10(9)6-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
QBWGUQQGLWSZKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=O)NC2=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers
a. 5,8-Dimethyl-1,2-dihydroquinolin-2-one (CAS 37509-60-7)
- Structure : Methyl groups at positions 5 and 8.
- Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .
- Key Differences : The shifted methyl group at position 8 may alter steric effects and electronic distribution compared to the 5,7-dimethyl analog. This could influence solubility, reactivity, and biological target interactions.
b. 6,7-Dimethyl-1,2-dihydroquinolin-2-one (CAS 154205-25-1)
- Structure : Methyl groups at positions 6 and 7.
- Molecular Formula: C₁₁H₁₁NO (MW 173.21 g/mol) .
- Key Differences : The proximity of methyl groups at 6 and 7 may enhance ring planarity, affecting π-π stacking interactions in biological systems.
Table 1: Comparison of Positional Isomers
| Compound | Substituent Positions | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5,7-Dimethyl-1,2-dihydroquinolin-2-one | 5,7 | Not explicitly provided | C₁₁H₁₁NO | ~173.21 (inferred) |
| 5,8-Dimethyl-1,2-dihydroquinolin-2-one | 5,8 | 37509-60-7 | C₁₁H₁₁NO | 173.21 |
| 6,7-Dimethyl-1,2-dihydroquinolin-2-one | 6,7 | 154205-25-1 | C₁₁H₁₁NO | 173.21 |
Functional Group Variations
a. 6,7-Dimethoxy-4-methyl-1,2-dihydroquinolin-2-one (CAS 88636-77-5)
- Structure : Methoxy groups at positions 6 and 7, methyl at position 3.
- Molecular Formula: C₁₀H₁₁NO₂ (MW 177.2 g/mol) .
b. 5,8-Dimethoxy-1,4-dimethyl-1H-quinolin-2-one
- Structure : Methoxy groups at 5 and 8, methyl at 1 and 4.
- Molecular Formula: C₁₃H₁₅NO₃ (MW 233.27 g/mol) .
- Key Differences : Additional methyl and methoxy groups expand steric bulk, possibly reducing membrane permeability but improving target specificity.
Fused-Ring Derivatives
a. 5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one Derivatives
- Structure: Indole ring fused to quinolinone core (e.g., compounds 55–62 in ).
- Key Differences: The fused indole ring enhances aromaticity and rigidity, which may improve binding to DNA or enzymes like topoisomerases . For example: Compound 60 (10-fluoro-2-methoxy derivative): 80% yield, notable for halogen substitution enhancing electronegativity . Compound 62 (7-methyl derivative): Methylation at position 7 improves metabolic stability .
Pharmacological Potential
- Anti-Cancer Activity: Quinolinones with methyl/methoxy groups (e.g., 4,4-dimethyl-3,4-dihydroquinolin-2-one derivatives) show inhibition of cancer cell proliferation by targeting kinases or DNA repair pathways .
- Enzyme Inhibition : Methoxy-substituted analogs (e.g., 6,7-dimethoxy-4-methyl derivative) may inhibit cytochrome P450 or aromatase enzymes .
- Antimicrobial Activity : Halogenated derivatives (e.g., compound 60 with 10-fluoro substitution) exhibit enhanced bacterial growth inhibition .
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